6-Bromo-N-Boc-pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(6-bromopyridazin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridazinyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-bromopyridazin-3-yl)carbamate typically involves the reaction of 6-bromopyridazin-3-amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature for several hours. The reaction mixture is then quenched with water, and the product is extracted and purified .
Industrial Production Methods
While specific industrial production methods for tert-butyl N-(6-bromopyridazin-3-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(6-bromopyridazin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridazinyl ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) may be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield various substituted pyridazinyl carbamates, while hydrolysis would produce the corresponding amine.
Scientific Research Applications
tert-Butyl N-(6-bromopyridazin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibitors and other biologically active molecules.
Industry: It may be used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromopyridazin-3-yl)carbamate would depend on its specific applicationThe molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(6-chloropyridazin-3-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl carbamate: Lacks the pyridazinyl ring and bromine atom.
tert-Butyl (6-bromopyridin-3-yl)carbamate: Similar structure but with a pyridine ring instead of pyridazine.
Uniqueness
tert-Butyl N-(6-bromopyridazin-3-yl)carbamate is unique due to the presence of the bromopyridazinyl moiety, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H12BrN3O2 |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
tert-butyl N-(6-bromopyridazin-3-yl)carbamate |
InChI |
InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14) |
InChI Key |
KCGRFZXYARCCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.